molecular formula C14H21NO4S2 B2787538 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine CAS No. 1705283-96-0

4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine

Cat. No.: B2787538
CAS No.: 1705283-96-0
M. Wt: 331.45
InChI Key: NZHQEMZPAPYQNV-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine is an organic compound characterized by the presence of both methylsulfonyl and phenethylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, methylsulfonyl chloride, and phenethylsulfonyl chloride.

    Reaction Conditions: The piperidine is first reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperidine. This intermediate is then reacted with phenethylsulfonyl chloride under similar conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out sequentially.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfones or sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Polymer Science: It serves as a building block for synthesizing polymers with specific properties.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biochemical Research: Utilized in studying enzyme interactions and inhibition mechanisms.

Industry:

    Material Science: Employed in the development of advanced materials with specific mechanical or chemical properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific receptors or enzymes, altering their activity. The sulfonyl groups can form strong interactions with biological targets, enhancing binding affinity.

    Catalytic Action: As a ligand, it can stabilize transition states and facilitate various catalytic processes.

Comparison with Similar Compounds

    4-(Methylsulfonyl)piperidine: Lacks the phenethylsulfonyl group, leading to different chemical properties and applications.

    1-(Phenethylsulfonyl)piperidine:

Uniqueness: 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine is unique due to the presence of both sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-methylsulfonyl-1-(2-phenylethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-20(16,17)14-7-10-15(11-8-14)21(18,19)12-9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQEMZPAPYQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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